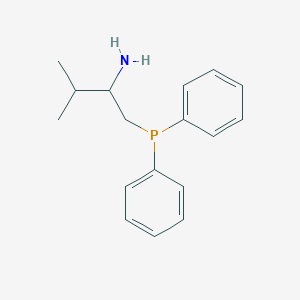
terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a rare-earth metal belonging to the lanthanide series of the periodic table. This compound is a moderately hard, silvery-white metal that is stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is one of the least abundant of the rare earths, with its abundance in Earth’s crust being about the same as thallium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbium can be prepared in a highly pure form by metallothermic reduction of the anhydrous fluoride with calcium metal . Another method involves the preparation of fluorescent this compound complex-doped zirconia nanoparticles using a water-in-oil microemulsion technique .
Industrial Production Methods
Commercial production of this compound involves solvent-solvent extraction and ion-exchange techniques . This compound is almost exclusively obtained from minerals such as bastnasite and laterite ion-exchange clays .
Chemical Reactions Analysis
Types of Reactions
Terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
This compound Oxide (Tb₂O₃): Used in ceramics and as a phosphor in solid-state devices.
This compound Fluoride (TbF₃): Formed by reacting this compound with fluorine.
This compound Chloride (TbCl₃): Formed by reacting this compound with chlorine.
Scientific Research Applications
Terbium has a wide range of scientific research applications:
Chemistry: Used as a dopant in calcium fluoride, calcium tungstate, and strontium molybdate in solid-state devices.
Biology: This compound (III) is used as a fluorescent probe for molecular detection of ascorbic acid.
Medicine: This compound isotopes are used in targeted radionuclide therapy for cancer treatment.
Mechanism of Action
The mechanism of action of terbium involves its interaction with molecular targets and pathways. For instance, this compound (III) ions can affect signaling molecules in plants, leading to changes in phytohormone levels and triggering physiological and biochemical processes . In medical applications, this compound isotopes are used in radiopharmaceuticals for targeted therapy, where they bind to specific molecular targets in cancer cells .
Comparison with Similar Compounds
Terbium is compared with other rare-earth elements in the lanthanide series, such as dysprosium, europium, and gadolinium .
Europium: Europium is used in phosphorescent materials, similar to this compound’s use in green phosphors.
This compound’s unique properties, such as its strong paramagnetism and ability to emit green fluorescence, make it distinct from other lanthanides .
Properties
Molecular Formula |
Tb95 |
|---|---|
Molecular Weight |
15097.909 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/95Tb |
InChI Key |
BJLXOFSAOIBSQX-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B13393471.png)
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13393474.png)


![[5-(hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate](/img/structure/B13393489.png)
![(1S,9S)-Tert-butyl 9-(1,3-dioxoisoindolin-2-YL)-10-oxooctahydro-1H-pyridazino[1,2-A][1,2]diazepine-1-carboxylate](/img/structure/B13393493.png)
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol](/img/structure/B13393494.png)

![(2R)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B13393510.png)


![(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid](/img/structure/B13393549.png)
